molecular formula C23H24N6O2 B2438565 N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide CAS No. 873002-37-0

N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide

Cat. No.: B2438565
CAS No.: 873002-37-0
M. Wt: 416.485
InChI Key: NPEFFSIIRBPNGC-UHFFFAOYSA-N
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Description

N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system, and a methoxybenzylamino group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Methoxybenzylamino Group: This is achieved through nucleophilic substitution reactions, where the triazolopyridazine core reacts with 2-methoxybenzylamine.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the intermediate with 4-methylbenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]pyrazine Derivatives: Known for their kinase inhibitory activities.

    [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: Studied for their antiviral and antimicrobial properties.

    [1,2,4]Triazolo[4,3-b][1,2,4,5]Tetrazine Derivatives: Explored for their energetic material applications.

Uniqueness

N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide is unique due to its specific structural features, such as the methoxybenzylamino group and the triazolopyridazine core. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-[6-[(2-methoxyphenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-16-7-9-17(10-8-16)23(30)24-14-13-22-27-26-21-12-11-20(28-29(21)22)25-15-18-5-3-4-6-19(18)31-2/h3-12H,13-15H2,1-2H3,(H,24,30)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEFFSIIRBPNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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